2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol
Description
2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is an organic compound that features a phenolic structure with a methoxy group and a pyrazole moiety
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O2/c1-16-11(6-7-15-16)9-14-8-10-4-3-5-12(18-2)13(10)17/h3-7,14,17H,8-9H2,1-2H3 |
InChI Key |
UBMSIKROSNCEFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole to the Phenol: The pyrazole derivative is then reacted with a phenolic compound in the presence of a suitable base, such as sodium hydride, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or other strong bases.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol. Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study found that certain pyrazole compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against various cancer cell lines (HCT-116 and MCF-7) .
G Protein-Coupled Receptor Modulation
The compound's structural characteristics suggest potential as an allosteric modulator for G protein-coupled receptors (GPCRs), which are crucial targets in drug development for central nervous system disorders. Allosteric modulators can enhance or inhibit receptor activity without directly competing with endogenous ligands, providing a pathway for developing novel therapeutic agents .
Data Table: Summary of Biological Activities
| Activity | Reference | IC50 Value |
|---|---|---|
| Anticancer (HCT-116 Cell Line) | PMC6854567 | 1.9 - 7.52 μg/mL |
| GPCR Modulation | Neurobiology of Disease | Not specified |
Case Study 1: Antiproliferative Effects
A series of derivatives based on pyrazole structures were synthesized and screened for antiproliferative activity against cancer cell lines. The study demonstrated that modifications to the pyrazole ring significantly influenced biological activity, suggesting that 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol could be optimized further for enhanced efficacy .
Case Study 2: CNS Disorder Treatment
Research focusing on the modulation of GPCRs through compounds like 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has shown promising results in preclinical models of CNS disorders. The ability of these compounds to selectively modulate receptor activity presents opportunities for developing treatments with fewer side effects compared to traditional drugs targeting the same receptors .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
2-Methoxyphenol: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.
6-Aminomethylphenol: Does not have the methoxy group, which can affect its reactivity and solubility.
1-Methyl-1H-pyrazole: Lacks the phenolic structure, limiting its applications in certain fields.
Uniqueness: 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is unique due to its combination of a phenolic structure with a methoxy group and a pyrazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Biological Activity
2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol, a compound featuring a pyrazole moiety, has garnered interest due to its potential biological activities. The pyrazole structure is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical formula of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 284.35 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
Biological Activity Overview
The biological activities of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol have been evaluated in various studies, focusing primarily on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have illustrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 4a | 0.30 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of aminomethyl derivatives of similar compounds has been explored, indicating that modifications can enhance activity compared to parent compounds. For example, derivatives with dimethylaminomethyl groups showed higher efficacy than diclofenac sodium, a standard anti-inflammatory drug .
Table 2: Anti-inflammatory Activity Comparison
| Compound | Inhibition (%) | Standard Comparison |
|---|---|---|
| Aminomethyl Derivative A | 82% | Higher than Diclofenac |
| Aminomethyl Derivative B | 75% | Comparable to Diclofenac |
The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways associated with inflammation or microbial growth. For instance, the presence of the pyrazole ring may facilitate interactions with protein targets involved in inflammatory responses or microbial metabolism.
Case Studies
In a notable study examining the structure-activity relationship (SAR) of pyrazole derivatives, it was found that the position and nature of substituents significantly impacted biological activity. The incorporation of amino groups at specific positions enhanced both antimicrobial and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
